DL-alpha-Methylleucine
Overview
Description
DL-alpha-Methylleucine is an organic compound belonging to the class of alpha-amino acids. It is a derivative of leucine, characterized by the presence of a methyl group on the alpha carbon. The compound has the chemical formula C7H15NO2 and is known for its role in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-alpha-Methylleucine can be achieved through several methods. One notable method involves the Pd0-mediated 11C-methylation and microfluidic hydrogenation. This method is efficient and yields high-purity this compound . The process involves the use of palladium catalysts and microfluidic systems to facilitate the methylation and hydrogenation reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: DL-alpha-Methylleucine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include keto acids, alcohol derivatives, and various substituted amino acids .
Scientific Research Applications
DL-alpha-Methylleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Mechanism of Action
The mechanism of action of DL-alpha-Methylleucine involves its interaction with branched-chain amino acid aminotransferase. This enzyme catalyzes the transamination of this compound, leading to the formation of corresponding keto acids. The compound also plays a role in the mTORC1 signaling pathway, which is crucial for protein synthesis and cellular growth .
Comparison with Similar Compounds
Leucine: A branched-chain amino acid essential for protein synthesis.
Isoleucine: Another branched-chain amino acid with similar metabolic functions.
Valine: A branched-chain amino acid involved in muscle metabolism.
Uniqueness: DL-alpha-Methylleucine is unique due to the presence of a methyl group on the alpha carbon, which imparts distinct chemical and biological properties. This structural modification enhances its stability and reactivity compared to other branched-chain amino acids .
Properties
IUPAC Name |
2-amino-2,4-dimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSWQPLPYROOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932183 | |
Record name | 2-Methylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144-24-1, 5632-91-7 | |
Record name | α-Methyl-DL-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC16592 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-α-methylleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .ALPHA.-METHYLLEUCINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2MJ2EEP1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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